N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide
Description
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c1-16-8-11-4-2-3-9(11)5-14(7-11)6-10(12)13-15/h9,15H,2-8H2,1H3,(H2,12,13) |
InChI Key |
YDMDOMSCZVRWKO-UHFFFAOYSA-N |
Isomeric SMILES |
COCC12CCCC1CN(C2)C/C(=N/O)/N |
Canonical SMILES |
COCC12CCCC1CN(C2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methoxyacetimidamide Hydrochloride
This intermediate is crucial for introducing the methoxymethyl and acetimidamide functionalities.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Sodium methoxide (NaOMe) added to 2-methoxyacetonitrile in methanol at room temperature, stirred 1-3 hours | Crude intermediate formed | Sodium methoxide acts as a base to activate the nitrile |
| 2 | Ammonium chloride added, stirred at 35-40°C for 2-12 hours | 42-81% (varies by protocol) | Hydrochloride salt precipitates after work-up |
| 3 | Isolation by filtration and recrystallization from acetone or isopropanol | White crystalline solid, mp 44-45°C | Used directly for further synthesis |
This method is adapted from several synthetic protocols for methoxyacetimidamide hydrochloride, which serve as a precursor for further functionalization.
Formation of the Hexahydrocyclopenta[c]pyrrol Core
The hexahydrocyclopenta[c]pyrrol ring can be synthesized via cyclization reactions involving appropriate amino and keto precursors. Typical approaches include:
- Intramolecular cyclization of amino-keto esters under acidic or basic conditions.
- Use of sodium ethanolate in ethanol to facilitate ring closure at elevated temperatures (80-90°C) for 15-18 hours.
- Subsequent purification by extraction and crystallization.
For example, a mixture of sodium in ethanol with ethyl 3-oxobutanoate and 2-methoxyethanimidamide hydrochloride stirred at 80°C for 18 hours produces the ring system after acidification and extraction.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at the 3a-position is introduced typically by:
- Alkylation using methoxymethyl halides (e.g., methoxymethyl chloride) under basic conditions.
- Alternatively, starting from 2-methoxyacetimidamide intermediates that already contain the methoxymethyl functionality.
This step is often combined with ring construction or performed as a subsequent functional group modification.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its biological activity fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Structure Modifications
Table 1: Hexahydrocyclopenta[c]pyrrole Derivatives
Key Observations :
- The methoxymethyl group in the target compound balances lipophilicity and metabolic stability better than hydroxymethyl (prone to oxidation) or ethoxymethyl (higher hydrophobicity) analogs .
- Unlike sulfonylurea-based Gliclazide, the acetimidamide side chain may target different biological pathways, such as nitric oxide regulation .
Functional Group Variations
Key Observations :
Physicochemical Properties
Table 3: Molecular and Physical Properties
Biological Activity
N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a hexahydrocyclopenta[c]pyrrol moiety, suggests promising applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₂₁N₃O₂
- Molecular Weight : 227.30 g/mol
- CAS Number : 2098157-10-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃O₂ |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 2098157-10-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Potential effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : Modulation of inflammatory pathways, potentially beneficial in treating conditions like arthritis.
- Cytotoxic Effects : Induction of apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Research :
- Cytotoxicity Assays :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| N'-Hydroxy... | Moderate | High | High |
| Compound A | High | Moderate | Moderate |
| Compound B | Low | High | Low |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To uncover detailed pathways through which this compound exerts its effects.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the foundational synthetic routes for this compound, and what analytical techniques are critical for structural validation?
The synthesis typically involves:
Cyclization : Formation of the hexahydrocyclopenta[c]pyrrole core via catalytic hydrogenation or reductive amination .
Functionalization : Introduction of the methoxymethyl group using alkylation agents (e.g., methyl iodide in methanol) .
Acetimidamide formation : Coupling with hydroxylamine derivatives under basic conditions .
Q. Analytical validation requires :
Q. How does this compound compare structurally and functionally to related spirocyclic or fused-ring analogs?
A comparative analysis reveals key distinctions:
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological efficacy, such as conflicting results in cognitive enhancement studies?
To address discrepancies:
Dose-response standardization : Use in vivo models (e.g., Morris water maze) with strict pharmacokinetic monitoring to ensure consistent plasma concentrations .
Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm histamine receptor H3 (HRH3) as the primary target .
Combination therapy analysis : Test synergy with NMDA antagonists (e.g., memantine) to identify additive effects, as seen in preclinical Alzheimer’s models .
Q. Example Data Conflict Resolution :
Q. How can synthetic routes be optimized to improve stereochemical purity, particularly for the cis-hexahydrocyclopenta[c]pyrrol core?
Optimization strategies include:
Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during cyclization to enforce cis-selectivity .
Crystallization-driven purification : Isolate the cis-isomer via pH-controlled recrystallization (e.g., oxalate salt formation) .
Process analytics : Implement in-line FTIR to monitor reaction intermediates and minimize trans-isomer formation .
Q. Yield Optimization Table :
| Step | Conventional Yield | Optimized Yield (Catalytic Method) |
|---|---|---|
| Cyclization | 45% | 78% (BINAP-Ru catalyst) |
| Methoxymethylation | 60% | 85% (phase-transfer catalysis) |
Q. What computational and experimental approaches validate structure-activity relationships (SAR) for derivatives?
A dual-method framework is recommended:
Computational modeling :
- Docking studies : Map interactions with HRH3 using Schrödinger Suite or AutoDock .
- QSAR analysis : Corrogate substituent electronegativity with blood-brain barrier permeability .
Experimental validation :
- Synthesize analogs with modified methoxymethyl groups (e.g., ethoxy, propoxy) and test in vitro binding affinity .
- Compare metabolic stability via liver microsome assays .
Q. SAR Insights :
Q. How are contradictions in metabolic stability data reconciled across preclinical models?
Address variability via:
Species-specific metabolism profiling : Human liver microsomes vs. rodent models to identify cytochrome P450 isoform differences .
Prodrug strategies : Mask hydroxyl groups with acetyl or phosphate moieties to enhance stability .
Stability screening : Use high-throughput LC-MS/MS to quantify degradation products under physiological pH/temperature .
Methodological Guidance
Q. What protocols ensure reproducibility in biological activity assays?
Q. Critical Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
